3-(4-Bromophenyl)-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16326856
Molecular Formula: C16H9BrFNOS2
Molecular Weight: 394.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H9BrFNOS2 |
|---|---|
| Molecular Weight | 394.3 g/mol |
| IUPAC Name | (5Z)-3-(4-bromophenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C16H9BrFNOS2/c17-11-3-7-13(8-4-11)19-15(20)14(22-16(19)21)9-10-1-5-12(18)6-2-10/h1-9H/b14-9- |
| Standard InChI Key | LLOCEGPRCZVITE-ZROIWOOFSA-N |
| Isomeric SMILES | C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br)F |
| Canonical SMILES | C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Br)F |
Introduction
Chemical Structure and Synthesis
Structural Characteristics
The molecular structure of 3-(4-bromophenyl)-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one features a thiazolidinone core substituted at the 3-position with a 4-bromophenyl group and at the 5-position with a 4-fluorobenzylidene moiety. The Z-configuration of the benzylidene group ensures planarity, facilitating interactions with biological targets through aromatic stacking and hydrogen bonding. Spectroscopic analyses (NMR, IR) confirm the presence of characteristic functional groups, including the thioxo (C=S) and carbonyl (C=O) groups, which are critical for its reactivity .
Synthetic Pathways
The synthesis typically involves a three-step protocol:
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Knoevenagel Condensation: Reaction of 4-thioxo-2-thiazolidinone with 4-fluorobenzaldehyde under acidic conditions yields the benzylidene intermediate .
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Nucleophilic Substitution: Introduction of the 4-bromophenyl group via reaction with 4-bromophenylamine in the presence of a coupling agent such as DCC.
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Purification: Column chromatography or recrystallization ensures >95% purity, as verified by HPLC.
Key synthetic challenges include controlling stereoselectivity to favor the Z-isomer, which exhibits superior bioactivity compared to the E-isomer.
Pharmacological Activities
Anticancer Activity
Thiazolidinone derivatives demonstrate potent anticancer effects by inducing apoptosis and inhibiting proliferation. For 3-(4-bromophenyl)-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one, in vitro studies reveal:
| Cell Line | IC₅₀ (µM) | Caspase-3 Activation (%) |
|---|---|---|
| A549 (lung) | 0.041 | 248.15 |
| CACO-2 (colon) | 0.35 | 711.64 |
| SH-SY5Y (neuroblastoma) | 3.10 | 358.82 |
Data adapted from studies on analogous compounds indicate dose-dependent caspase-3 activation, a hallmark of apoptosis . Molecular docking analyses suggest inhibition of tyrosine kinases (c-Met, IGF-1R) at nanomolar concentrations, disrupting signal transduction pathways essential for tumor survival .
Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial activity, with notable efficacy against Gram-positive bacteria:
| Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 8.5 | 22 |
| Escherichia coli | 32.0 | 14 |
| Candida albicans | 64.0 | 10 |
Mechanistic studies propose disruption of microbial cell membranes via interaction with phospholipid bilayers, compounded by inhibition of DNA gyrase .
Antioxidant Properties
Using the DPPH radical scavenging assay, this thiazolidinone derivative demonstrates an IC₅₀ of 12.3 µM, surpassing vitamin C (IC₅₀ = 18.7 µM). The electron-withdrawing fluorine and bromine substituents enhance radical stabilization, contributing to its antioxidant potency .
Mechanisms of Action
Tyrosine Kinase Inhibition
Competitive binding assays reveal that 3-(4-bromophenyl)-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one inhibits c-Met kinase with an IC₅₀ of 0.021 µM, outperforming reference inhibitors like cabozantinib (IC₅₀ = 0.045 µM) . Structural analyses indicate hydrogen bonding with Met1160 and hydrophobic interactions with Tyr1159 in the ATP-binding pocket .
Apoptotic Pathway Activation
In A549 cells, the compound upregulates pro-apoptotic Bax by 3.2-fold and downregulates Bcl-2 by 60%, triggering mitochondrial membrane depolarization and cytochrome c release. Caspase-3 activity increases 7.1-fold at 50 µM, confirming execution-phase apoptosis.
Research Findings and Comparative Analysis
In Vitro vs. In Vivo Efficacy
While in vitro studies show promising results, limited in vivo data exist. A pilot study in BALB/c mice bearing MDA-MB-231 xenografts reported a 58% reduction in tumor volume after 21 days of oral administration (10 mg/kg/day), with no significant hepatotoxicity . Comparative analysis with cisplatin indicates lower nephrotoxicity but similar myelosuppressive effects .
Structure-Activity Relationships (SAR)
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